5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate
Description
5-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate is a bicyclic aromatic compound featuring a benzo[de]isoquinoline core substituted with a nitro group at position 5 and an acetate ester at position 2 (Figure 1). The structure comprises fused naphthalene and isoindole rings, with two ketone groups at positions 1 and 3.
Properties
IUPAC Name |
(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O6/c1-7(17)22-15-13(18)10-4-2-3-8-5-9(16(20)21)6-11(12(8)10)14(15)19/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGMUFKUBNLTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate typically involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the nitro and acetate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetate ester undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites or synthetic intermediates.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 0.1M NaOH in ethanol (78°C, 4 hr) | 5-Nitro-1,3-dioxobenzo[de]isoquinoline-2-yl acetic acid | 85% | , |
| H₂SO₄ (cat.) in H₂O (reflux) | Same as above | 72% |
The ester group’s lability makes it a key site for functionalization. Hydrolysis kinetics depend on solvent polarity and temperature .
Nitro Group Transformations
The electron-deficient nitro group participates in redox and substitution reactions:
Reduction to Amine
Catalytic hydrogenation converts the nitro group to an amine, enhancing biological activity through improved DNA intercalation:
| Reagents/Conditions | Product | Application |
|---|---|---|
| H₂ (1 atm), Pd/C (10% wt), EtOH | 5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2-yl acetate | Antitumor candidate |
| NaBH₄/CuCl₂ in THF (0°C → RT) | Same as above | Intermediate |
Reduced derivatives exhibit reversible redox behavior in cyclic voltammetry studies (E₁/2 = −0.42 V vs. Ag/AgCl) .
Nucleophilic Aromatic Substitution
The nitro group’s meta-directing effect facilitates substitutions under harsh conditions:
| Reagent | Conditions | Product |
|---|---|---|
| NH₂CH₂COOH | DMF, 120°C, 12 hr | Glycine-substituted derivative |
| KSCN | CuI, DMSO, 100°C, 8 hr | Thiocyanate analog |
Substitution occurs preferentially at the C-6 position due to steric and electronic factors .
Ester Group Functionalization
The acetate moiety undergoes nucleophilic acyl substitution:
Aminolysis
Reaction with primary amines produces amide conjugates:
| Amine | Conditions | Product | Yield |
|---|---|---|---|
| Propylamine | EtOH, reflux, 6 hr | N-Propyl-5-nitro-1,3-dioxoisoquinoline acetamide | 78% |
| Benzylamine | Toluene, 110°C, 4 hr | N-Benzyl analog | 82% |
Amide derivatives show improved lipophilicity (LogP increase by 1.2–1.8 units) .
Transesterification
Alcohol exchange occurs via acid catalysis:
| Alcohol | Catalyst | Product |
|---|---|---|
| Methanol | H₂SO₄, 60°C | Methyl ester |
| Isopropyl alcohol | p-TsOH, reflux | Isopropyl ester |
Reaction rates follow the order: MeOH > EtOH > iPrOH due to steric effects .
Dioxoisoquinoline Ring Reactivity
The fused aromatic system enables π-π stacking and electrophilic attacks:
Halogenation
Bromination occurs at electron-rich positions:
| Reagent | Position | Product |
|---|---|---|
| Br₂ (1 eq) in CHCl₃ | C-7 | 7-Bromo derivative |
| NBS, AIBN | C-4 | 4-Bromo analog |
Regioselectivity is controlled by the nitro group’s deactivating effect .
Diels-Alder Reactions
The ring acts as dienophile in [4+2] cycloadditions:
| Diene | Conditions | Adduct |
|---|---|---|
| 1,3-Butadiene | Toluene, 140°C, sealed | Hexacyclic adduct |
| Anthracene | Microwave, 180°C | Polyaromatic system |
Adducts exhibit bathochromic shifts in UV-vis spectra (Δλ = 40–60 nm) .
Stability and Degradation Pathways
Key decomposition modes under physiological conditions:
| Pathway | Conditions | Byproducts |
|---|---|---|
| Hydrolytic cleavage | pH 7.4, 37°C | Acetic acid + nitroso intermediate |
| Photodegradation | UV 254 nm, 6 hr | Quinone derivative + NO₂⁻ |
Degradation follows first-order kinetics (t₁/₂ = 8.3 hr in PBS) .
This compound’s multifunctional architecture enables diverse synthetic modifications, making it valuable for developing anticancer agents , enzyme inhibitors , and optoelectronic materials . Recent studies highlight its potential as a dual-action therapeutic agent through combined DNA intercalation and alkylation mechanisms .
Scientific Research Applications
Medicinal Chemistry
5-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, in vitro experiments demonstrated that it significantly reduced cell viability in cancer cells at concentrations above 40 μM while showing lower toxicity in normal cells. The following table summarizes findings from recent studies:
| Cell Line | IC50 (μM) | Cell Viability (%) |
|---|---|---|
| H9c2 (control) | >40 | 90 |
| Cancer Cell Line A | 25 | 60 |
| Cancer Cell Line B | 30 | 55 |
- Antimicrobial Properties : The compound exhibits notable antibacterial activity against various strains. Research indicates that derivatives of benzo[de]isoquinoline can inhibit bacterial growth effectively. The following table illustrates the inhibition zones observed:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 5-Nitro Compound | P. aeruginosa | TBD |
Organic Synthesis
The compound serves as a valuable precursor in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various organic reactions, including:
- Nitration and Esterification : It can be synthesized through multi-step organic reactions involving nitration followed by esterification, often using strong acids like sulfuric acid and methanol under catalytic conditions.
Materials Science
In the field of materials science, this compound is explored for its potential use in developing advanced materials such as polymers and dyes. Its unique chemical structure imparts distinct properties that can be harnessed for specific applications.
Case Studies
Several case studies highlight the applications and efficacy of this compound:
- Anticancer Study : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant anticancer potential through apoptosis induction.
- Antimicrobial Efficacy : Another research effort assessed the antimicrobial activity against resistant bacterial strains, reinforcing its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate involves its interaction with specific molecular targets. In biological systems, it may act by binding to DNA or proteins, thereby interfering with cellular processes. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cell damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
5-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate is a complex organic compound known for its unique structural features, including a nitro group, dioxo group, and acetate moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer applications.
- Molecular Formula : C15H10N2O6
- Molecular Weight : 314.25 g/mol
- CAS Number : 28440-59-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate the activity of proteins or enzymes, leading to various biological effects, including apoptosis in cancer cells and inhibition of tumor growth.
Anticancer Properties
Research indicates that derivatives of benzo[de]isoquinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce cell cycle arrest and apoptosis in breast and prostate cancer cells:
| Compound | Cell Line | GI50 (µM) | Effect on Cell Viability (%) |
|---|---|---|---|
| 5-Nitro Compound | MDA-MB-231 (Breast) | 10 | <47% survival at 10 µM |
| 5-Nitro Compound | PC-3 (Prostate) | 28 | Significant decrease at 15 µM |
| 5-Nitro Compound | MRC-5 (Fibroblast) | >82% | Minimal effect |
The GI50 value represents the concentration required to inhibit cell growth by 50%, indicating the potency of the compound against specific cancer cell lines .
Mechanistic Insights
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : Activation of caspases and cleavage of anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest : Disruption of microtubule dynamics leading to mitotic arrest.
- Inhibition of Tumor Growth : Targeting specific signaling pathways associated with tumor proliferation and survival.
Study on Antitumor Activity
In a recent study, derivatives of benzo[de]isoquinoline were tested for their antitumor efficacy. The results demonstrated that these compounds could significantly reduce tumor size in xenograft models when administered at therapeutic doses. The study highlighted the importance of structural modifications in enhancing bioactivity:
- Xenograft Model : Tumor volume reduction observed in treated vs. control groups.
In Vitro Studies
In vitro assays using MTS assays revealed that exposure to 5-nitro derivatives resulted in a significant decrease in viability across multiple cancer cell lines, confirming their potential as anticancer agents.
Q & A
Basic: What are the key synthetic routes for 5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate?
The synthesis typically involves sequential functionalization of the benzo[de]isoquinoline core:
Core formation : Condensation of phthalic anhydride derivatives with amines (e.g., ethylenediamine) to form the isoindole backbone .
Nitration : Introduction of the nitro group at the 5-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
Acetylation : Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to introduce the acetate group .
Key optimization factors :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nitro-group regioselectivity .
- Temperature control : Critical during nitration to prevent byproducts .
Advanced: How can computational methods optimize reaction pathways for this compound?
Modern approaches integrate quantum chemical calculations (e.g., DFT) and reaction path searching to predict optimal conditions:
- Transition state analysis : Identifies energy barriers for nitration and acetylation steps, guiding solvent and catalyst selection .
- Machine learning : Trains models on existing reaction data to recommend temperature/pH ranges, reducing trial-and-error experimentation .
Example : Computational screening predicted a 15% yield increase by switching from DMF to DMSO during acetylation, validated experimentally .
Basic: What analytical techniques are essential for characterizing this compound?
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Discrepancies often arise from assay conditions or impurity profiles:
- Assay validation : Compare results across standardized protocols (e.g., CLSI for antimicrobial testing vs. MTT for cytotoxicity) .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., deacetylated derivatives) that may contribute to off-target effects .
Case study : A 2024 study attributed conflicting cytotoxicity data to residual hydrazine (from synthesis), which was mitigated via silica gel chromatography .
Basic: What are the solubility and stability considerations for this compound?
- Solubility : Highly polar due to nitro and acetate groups; soluble in DMSO (>10 mg/mL) but limited in aqueous buffers (<50 µg/mL) .
- Stability :
- Light-sensitive: Store in amber vials at -20°C .
- Hydrolysis risk: Avoid prolonged exposure to basic conditions (pH >8) to prevent acetate cleavage .
Advanced: What strategies improve regioselectivity during functionalization?
- Directing groups : Introduce temporary substituents (e.g., sulfonic acid) to steer nitration to the 5-position .
- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency .
Data-driven example : A 2023 study achieved 92% regioselectivity using FeCl₃ as a catalyst, vs. 78% without .
Basic: How is the compound used in materials science research?
- Fluorescent probes : The nitro group quenches fluorescence, enabling anion sensing via displacement assays .
- Polymer precursors : React with diols to form photostable polyesters .
Advanced: How to validate mechanistic hypotheses for its biological activity?
- Molecular docking : Predict binding modes with targets (e.g., topoisomerase II) and validate via mutagenesis .
- Isotopic labeling : Use ¹⁵N-labeled analogs to track metabolic pathways in vitro .
Basic: What are common byproducts in its synthesis, and how are they removed?
| Byproduct | Source | Removal Method |
|---|---|---|
| Deacetylated derivative | Hydrolysis during workup | Silica gel chromatography |
| 7-Nitro isomer | Nitration side reaction | Recrystallization (EtOH/H₂O) |
Advanced: Can machine learning predict novel derivatives with enhanced properties?
Yes. Recent workflows:
Descriptor generation : Compute electronic (HOMO/LUMO) and steric parameters for 200+ derivatives .
Activity prediction : Train models on existing bioactivity data (e.g., IC₅₀ values) to prioritize candidates .
Outcome : A 2025 model identified a fluorinated analog with 3× higher antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
